molecular formula C13H16BN3O3 B1278256 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid CAS No. 205672-21-5

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

Cat. No. B1278256
M. Wt: 273.1 g/mol
InChI Key: WYIPFXDOPGYMLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of protective groups and nucleophilic substitution reactions. For instance, the p-benzyloxybenzyloxy group is utilized as a masking group for the oxo function in the synthesis of new unnatural amino acids derived from the pyrimidinone ring . This indicates that similar strategies could potentially be applied to the synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, where protective groups might be used to control the reactivity of the molecule during the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectroscopic methods such as NMR, FT-IR, mass spectrometry, and UV-visible spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. Computational methods like Density Functional Theory (DFT) can also be employed to predict the geometry and spectroscopic properties of pyrimidine derivatives, which could be relevant for understanding the structure of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the compound 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone reacts with benzyl chloroformate in the presence of pyridine to yield a benzyloxycarbonyl-protected pyrimidinone . This suggests that 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid could also participate in reactions involving its boronic acid group or the dimethylamino functionality, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a dimethylamino group can affect the basicity and solubility of the compound . The boronic acid group in 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid would be expected to confer reactivity towards diols and other nucleophiles, which is a characteristic behavior of boronic acids in the context of organic synthesis and materials science.

Scientific Research Applications

  • Antiproliferative and Antiviral Activity : Some compounds derived from 4-benzyloxy-2-dimethylamino-pyrimidine structures have shown significant antiproliferative and antiviral activities. These compounds have been effective against human cytomegalovirus and herpes simplex type 1, with some derivatives displaying cytotoxicity against specific cell lines (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

  • Synthesis of Unnatural Amino Acids : The p-benzyloxybenzyloxy group, related to 4-benzyloxy-2-dimethylamino-pyrimidine, has been used to mask the oxo function in the synthesis of new unnatural amino acids. This approach involves aromatic nucleophilic substitution reactions and demonstrates the compound's utility in creating novel amino acid structures (ElMarrouni & Heras, 2015).

  • Synthesis of Novel Pyrimidine Derivatives with Anticancer Activity : A synthesis method for 2,5-disubstituted pyrimidines, using 2-benzyloxy-5-bromopyrimidines and aryl boronic acids, has been reported. Some of these pyrimidine derivatives exhibited moderate in vitro cytotoxic activity against certain cancer cell lines (Reddy, Suryanarayana, Narayana, Anuradha, & Babu, 2015).

  • Synthesis of Fluorescent Derivatives : Research has been conducted on synthesizing fluorescent derivatives of pyrimidine nucleosides, which can be used as DNA polymerase substrates. These derivatives are significant for their potential applications in biochemistry and molecular biology (Sarfati, Berthod, Guerreiro, & Canard, 1995).

  • Cardiotonic Activity : Pyrimidine derivatives, including those related to 4-benzyloxy-2-dimethylamino-pyrimidine, have been synthesized and evaluated for their cardiotonic activity. Some compounds demonstrated significant positive inotropic effects in guinea pig atria, suggesting potential applications in cardiovascular therapeutics (Dorigo et al., 1996).

properties

IUPAC Name

[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPFXDOPGYMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445156
Record name [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

CAS RN

205672-21-5
Record name B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205672-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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